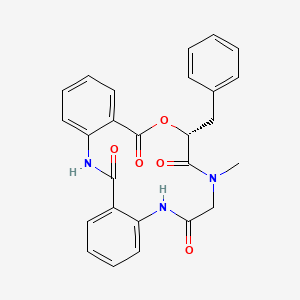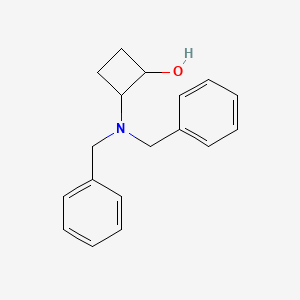![molecular formula C8H18Cl2N2 B1487336 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 101724-47-4](/img/structure/B1487336.png)
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . The compound “8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride” is a derivative of this scaffold .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the 8-azabicyclo[3.2.1]octane scaffold . The InChI code for the related compound “3,8-diazabicyclo[3.2.1]octane dihydrochloride” is1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H . Chemical Reactions Analysis
The stereochemical control in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques: Researchers have developed efficient methods for synthesizing derivatives of 3,8-diazabicyclo[3.2.1]octane, including 8-ethyl-3,8-diazabicyclo[3.2.1]octane, using pyroglutamic acid and amide activation. This synthesis involves key steps like reduction and cyclization of nitroenamine intermediates (Singh et al., 2007).
- Chemical and Thermal Behavior: The 8-acyl derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit notable thermal and chemical behaviors, showing rearrangements under specific conditions, which are critical for understanding their chemical properties (Cignarella et al., 1963).
Pharmacological Research
- Analogs for Drug Development: Derivatives of 3,8-diazabicyclo[3.2.1]octane have been studied for their potential in drug development. For example, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives related to propoxyphene, indicating their relevance in creating new pharmacological agents (Occelli et al., 1978).
Molecular and Structural Analysis
- Molecular Structure Characterization: Detailed studies have been conducted to characterize the molecular structure of 1,4-diazabicyclo[3.2.1]octane, a related compound, using methods like X-ray analysis and DFT geometry optimizations. These studies provide insights into the structural and electronic properties of these bicyclic compounds, which are essential for their application in various scientific domains (Britvin et al., 2017).
Applications in Organic Synthesis
- Building Blocks for Cocaine Analogues: An orthogonally protected 3,8-diazabicyclo[3.2.1]octane has been developed as a building block for the synthesis of cocaine analogues. This compound demonstrates the versatility of 3,8-diazabicyclo[3.2.1]octane derivatives in organic synthesis (Pichlmair et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 8-Ethyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-3,8-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Ethyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Ethyl-3,8-diazabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities .
Analyse Biochimique
Biochemical Properties
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in energy production, leading to changes in the levels of key metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its importance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within cells can influence its activity and function . Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRTSDUBXJDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)


![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)

![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)



![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
